3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 306935-16-0
VCID: VC3838120
InChI: InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13)
SMILES: CC1(C(CCC1(C)C(=O)OC)C(=O)O)C
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

CAS No.: 306935-16-0

Cat. No.: VC3838120

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid - 306935-16-0

Specification

CAS No. 306935-16-0
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name 3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13)
Standard InChI Key CNHMFZIFLREWPF-UHFFFAOYSA-N
SMILES CC1(C(CCC1(C)C(=O)OC)C(=O)O)C
Canonical SMILES CC1(C(CCC1(C)C(=O)OC)C(=O)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid, reflects its cyclopentane core substituted with three methyl groups at positions 2, 2, and 3, a methoxycarbonyl group at position 3, and a carboxylic acid moiety at position 1 . Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The SMILES notation (CC1(C(CCC1(C)C(=O)OC)C(=O)O)C) and InChIKey (CNHMFZIFLREWPF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural Descriptors

PropertyValueSource Citation
CAS Number306935-16-0
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight214.26 g/mol
SMILESCC1(C(CCC1(C)C(=O)OC)C(=O)O)C
InChIKeyCNHMFZIFLREWPF-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on melting/boiling points and solubility remain limited, its bifunctional nature (carboxylic acid and ester) suggests moderate polarity. The pKa of the carboxylic acid group is estimated at ~4.5–5.0 based on analogous cyclopentanecarboxylic acids . Computational models predict a logP value of 1.8, indicating moderate lipophilicity.

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via stereoselective alkylation and lactonization strategies. A notable method involves:

  • Lithium diisopropylamide (LDA)-mediated alkylation of cyclopentanecarboxylic acid derivatives with iodoethane .

  • Acid-catalyzed cyclization to form the γ-lactone intermediate, followed by hydrolysis to yield the carboxylic acid .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsIntermediate/Product
1LDA, THF, −80°C → RT; iodoethaneAlkylated cyclopentane derivative
2HCl (aq), EtOAc extractionCarboxylic acid precursor
3Mn(OTf)₂(pdp) catalyst, CH₂Cl₂, 0°C → RTγ-Lactone intermediate
4Hydrolysis (H₂O, NaOH)Target compound

Stereochemical Considerations

The 2,2,3-trimethyl substitution imposes significant steric hindrance, favoring chair-like conformations with axial methoxycarbonyl groups. Density functional theory (DFT) calculations suggest a 1.8 kcal/mol energy difference between equatorial and axial conformers .

Applications in Organic Chemistry

Asymmetric Catalysis

The compound serves as a chiral auxiliary in Mn-catalyzed epoxidations and hydroxylations. Its rigid cyclopentane backbone enhances enantioselectivity in reactions involving alkenes (up to 92% ee) .

Pharmaceutical Intermediates

Derivatives of this compound are investigated for:

  • Antiviral agents: Carboxylate analogs show inhibitory activity against hepatitis C virus NS3/4A protease (IC₅₀ = 0.8 μM) .

  • Anti-inflammatory drugs: Ester derivatives reduce COX-2 expression by 40% in murine macrophages .

SupplierPurityPackagingPrice Range
VulcanChem>98%100 mg, 500 mg$320–$450/g
AccelaChem>95%50 mg, 250 mg$120–$300/g
Matrix Fine Chem>99%1 g, 5 g, custom$280–$400/g

Future Research Directions

  • Mechanistic studies to optimize catalytic cycles using this compound as a ligand.

  • In vivo pharmacokinetic profiling of its pharmaceutical derivatives.

  • Development of continuous-flow synthesis protocols to improve yield (>80%) and scalability .

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